

Cross-species comparison of TG6-10-1 pharmacokinetics in mice and rats.

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A Comparative Analysis of TG6-10-1 Pharmacokinetics in Mice and Rats

A comprehensive guide for researchers and drug development professionals on the crossspecies pharmacokinetics of the EP2 receptor antagonist, **TG6-10-1**.

This guide provides a detailed comparison of the pharmacokinetic profiles of **TG6-10-1** in mice and rats, drawing upon available experimental data. The information presented herein is intended to assist researchers in designing and interpreting preclinical studies involving this compound.

Data Summary

The following tables summarize the key pharmacokinetic parameters of **TG6-10-1** in C57Bl/6 mice and Sprague Dawley rats. These data have been compiled from multiple studies to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of **TG6-10-1** in Mice and Rats



Parameter	Mice (C57BI/6)	Rats (Sprague Dawley)	
Plasma Half-life (T½)	~1.6 hours[1][2][3][4]	1.9 - 2.5 hours[5]	
Brain-to-Plasma Ratio	1.6	0.3 - 1.12	
Route of Administration	Intraperitoneal (i.p.), Subcutaneous (s.c.)	Intraperitoneal (i.p.), Oral (p.o.)	
Dose (i.p.)	5 mg/kg	5 mg/kg, 10 mg/kg	

Table 2: Dosing and Formulation Details

Species	Route	Dose	Vehicle
Mice (C57Bl/6)	i.p.	5 mg/kg	10% DMSO, 50% PEG 400, 40% ddH ₂ O
S.C.	10 mg/kg	2% dimethylacetamide and 98% corn oil	_
S.C.	50 mg/kg	2% DMA in olive oil	
Rats (Sprague Dawley)	i.p.	5 mg/kg	10% DMSO, 40% water, 50% polyethylene glycol
i.p.	10 mg/kg	10% DMSO, 50% PEG400 and 40% water	
i.p.	10 mg/kg	5% N-methyl pyrrolidone (NMP), 5% solutol HS in saline	_
p.o.	20 mg/kg	5% N-methyl pyrrolidone (NMP), 5% solutol HS in saline	_



Experimental Protocols

The methodologies described below are based on protocols reported in the cited literature for the pharmacokinetic analysis of **TG6-10-1**.

Pharmacokinetic Analysis in Rats

- Animal Model: Male Sprague Dawley rats (8–12 weeks old, weighing 200–250 g) were utilized for these studies.
- Compound Administration: A single intraperitoneal dose of TG6-10-1 (10 mg/kg) was administered. The formulation consisted of 10% DMSO, 50% PEG400, and 40% water. In other studies, a formulation of 5% N-methyl pyrrolidone (NMP) and 5% solutol HS in saline was used for both intraperitoneal (10 mg/kg) and oral (20 mg/kg) administration.
- Sample Collection: Blood samples were collected from the jugular vein at various time points (e.g., 1, 2, and 4 hours) post-injection under light isoflurane anesthesia. For brain distribution analysis, animals were euthanized, and brain tissue was collected.
- Sample Analysis: The concentrations of TG6-10-1 in plasma and brain homogenates were quantified using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).

Pharmacokinetic Analysis in Mice

- Animal Model: Male C57BI/6 mice were used for the pharmacokinetic studies.
- Compound Administration: **TG6-10-1** was administered via the intraperitoneal (i.p.) route at a dose of 5 mg/kg, formulated in 10% DMSO, 50% PEG 400, and 40% ddH₂O. Subcutaneous (s.c.) administration was also performed at a dose of 50 mg/kg in a vehicle of 2% DMA in olive oil.
- Sample Collection: At predetermined time points, groups of three mice were euthanized to collect plasma and brain samples.
- Sample Analysis: Samples were extracted and the concentration of TG6-10-1 was determined by LC/MS/MS analysis.

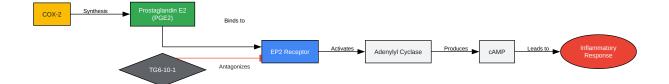


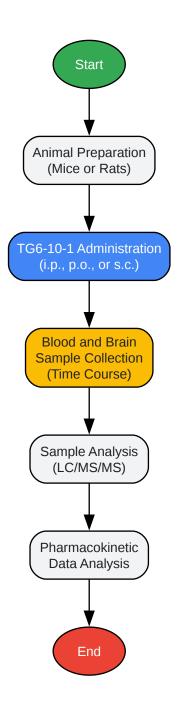


Visualizations Signaling Pathway of TG6-10-1

TG6-10-1 is an antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2. This receptor is involved in inflammatory signaling cascades. The diagram below illustrates the simplified signaling pathway affected by **TG6-10-1**.







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